

Application Note: 3-Amino-2-methylpentan-2-ol in Structure-Based Drug Design

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Compound of Interest

Compound Name: 3-Amino-2-methylpentan-2-ol

Cat. No.: B7904710

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Executive Summary & Chemical Profile[2][3]

3-Amino-2-methylpentan-2-ol represents a specialized class of 1,2-amino alcohols characterized by a gem-dimethyl substituted tertiary alcohol adjacent to a chiral amine center. Unlike common analogs such as Valinol or Leucinol, the presence of the tertiary alcohol confers unique resistance to metabolic oxidation and induces significant steric constraint via the Thorpe-Ingold effect.

In modern pharmaceutical development, this scaffold serves two critical functions:

- **Pharmacophore Scaffold:** It acts as a hydrolysis-resistant transition-state isostere in protease and kinase inhibitors (specifically CDK2 and MetAP2).
- **Chiral Auxiliary Precursor:** It is the direct precursor to 4-ethyl-5,5-dimethyloxazolidin-2-one, a "Super-Quat" type auxiliary used for high-fidelity asymmetric alkylations.

Chemical Identity Table

Property	Specification
IUPAC Name	3-Amino-2-methylpentan-2-ol
Common Precursor	L-2-Aminobutyric Acid (Homoalanine)
Molecular Formula	C ₆ H ₁₅ NO
Molecular Weight	117.19 g/mol
Key Structural Feature	Sterically congested gem-dimethyl carbinol; Chiral center at C3
pKa (Conjugate Acid)	~9.8 (Estimated)
Solubility	Polar organic solvents (MeOH, DCM), Water soluble as HCl salt

Core Application: CDK2 Inhibitor Synthesis

Context: Cyclin-Dependent Kinase 2 (CDK2) is a primary target in oncology for regulating the G1/S phase transition. Recent patent literature (e.g., WO2022165513) highlights the use of **3-amino-2-methylpentan-2-ol** as a critical linker that positions the inhibitor within the ATP-binding pocket while improving metabolic stability.

Mechanistic Rationale

The scaffold functions as a linker connecting the "hinge-binding" heterocycle (often a pyrazolo[1,5-a]pyrimidine) with the solvent-exposed tail.

- **Conformational Lock:** The bulky gem-dimethyl group restricts the rotation of the C2-C3 bond, pre-organizing the molecule into a bioactive conformation.
- **H-Bonding:** The tertiary hydroxyl group often serves as a hydrogen bond donor/acceptor to conserved water molecules or backbone residues (e.g., Asp145 in CDK2).

Protocol 1: Convergent Synthesis Workflow

This protocol describes the assembly of a CDK2 inhibitor core using the amino alcohol.

Reagents:

- Scaffold: (3S)-**3-Amino-2-methylpentan-2-ol** (derived from L-2-aminobutyric acid).
- Electrophile: 4-Chloro-pyrazolo[1,5-a]pyrimidine derivative.
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: n-Butanol or DMSO.

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with the chloropyrimidine electrophile (1.0 equiv) and n-Butanol (10 V).
- Addition: Add (3S)-**3-Amino-2-methylpentan-2-ol** (1.2 equiv) followed by DIPEA (2.5 equiv).
- Thermal Cycle: Heat the mixture to 110°C for 12–16 hours. Note: High temperature is required due to the steric hindrance of the nucleophilic amine.
- Monitoring: Monitor via LC-MS. Look for the disappearance of the chloro-starting material (M+) and formation of the product (M+117-HCl).
- Workup: Cool to RT. Remove volatiles under reduced pressure.^{[1][2]} Partition residue between EtOAc and Water.^[1]
- Purification: The tertiary alcohol is polar; purification often requires Flash Chromatography (DCM:MeOH 95:5).^[1]

Validation Check:

- ¹H NMR: Confirm the presence of two distinct singlets for the gem-dimethyl groups (typically δ 1.1–1.3 ppm) and the diagnostic multiplet for the chiral proton at C3.

Core Application: Chiral Auxiliaries (The "Super-Quat" Analog)

Context: The reaction of **3-amino-2-methylpentan-2-ol** with phosgene equivalents yields 4-ethyl-5,5-dimethyloxazolidin-2-one. This is a structural analog to the famous Evans auxiliary but offers superior diastereoselectivity in specific aldol and alkylation reactions due to the "wall" created by the 5,5-dimethyl substitution.

Protocol 2: Cyclization to Oxazolidinone

Safety Warning: This reaction uses CDI (1,1'-Carbonyldiimidazole), which releases CO₂.^[1] Ensure adequate venting.^[1]

Reagents:

- **3-Amino-2-methylpentan-2-ol** (10 mmol)
- CDI (12 mmol)^[1]
- DCM (Dichloromethane, anhydrous, 50 mL)^[1]

Methodology:

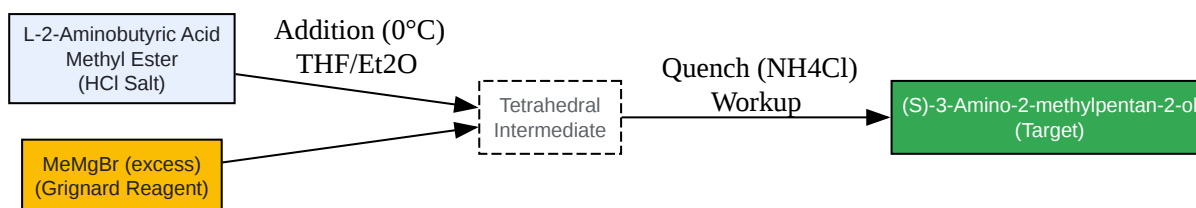
- Dissolution: Dissolve the amino alcohol in anhydrous DCM under Nitrogen atmosphere.
- Activation: Add CDI portion-wise at 0°C. Observation: Vigorous bubbling (CO₂) indicates active coupling.^[1]
- Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
- Quench: Add saturated NH₄Cl solution.
- Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.^{[1][3]}
- Result: The product, 4-ethyl-5,5-dimethyloxazolidin-2-one, is typically a crystalline solid.

Synthesis of the Intermediate (Self-Validating Protocol)

Since the specific chiral isomer is expensive, in-house synthesis from amino acids is common.

Pathway: Grignard Addition to Amino Esters

This route converts L-2-Aminobutyric Acid Methyl Ester to (S)-3-Amino-2-methylpentan-2-ol.



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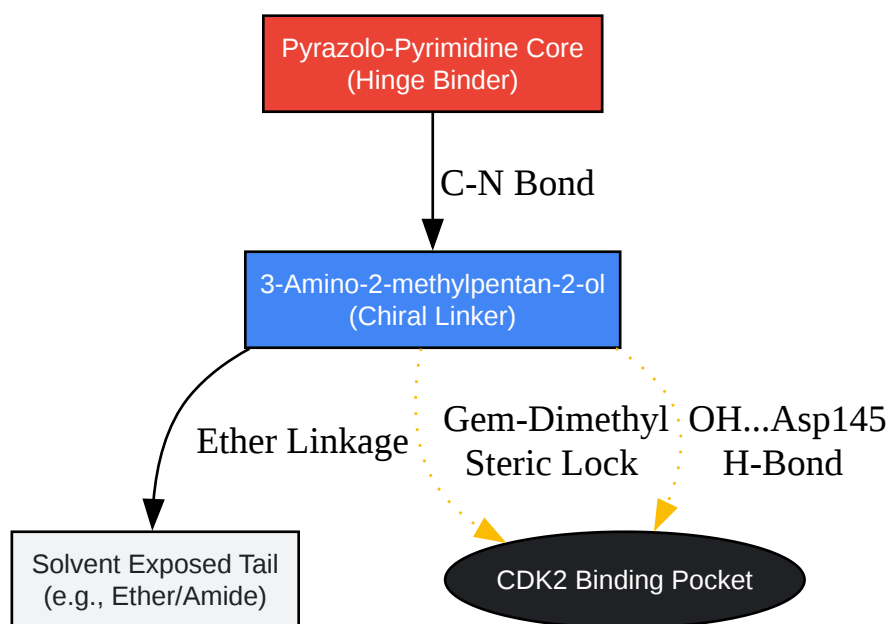
Caption: Synthesis of the target amino alcohol via double Grignard addition to the amino ester.

Critical Process Parameters (CPPs):

- Stoichiometry: You must use >3.5 equivalents of Methylmagnesium Bromide (MeMgBr).[1]
 - 1 equiv deprotonates the amine ($\text{NH}_2 \rightarrow \text{NH-MgBr}$).
 - 1 equiv deprotonates the HCl salt (if used).[1]
 - 2 equivs attack the ester carbonyl to form the tertiary alcohol.[1]
- Temperature: Addition must be performed at 0°C or lower to prevent racemization of the chiral center.
- Quenching: Use saturated aqueous Ammonium Chloride (NH_4Cl).[1] Do not use strong acid (HCl) during workup, as it may cause dehydration of the tertiary alcohol to an alkene.[1]

Visualizing the CDK2 Inhibition Mechanism[1]

The following diagram illustrates how the **3-amino-2-methylpentan-2-ol** fragment serves as the structural "anchor" in CDK2 inhibitors.



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Caption: Pharmacophore assembly showing the linker's role in orienting the inhibitor within the CDK2 active site.

References

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